molecular formula C7H11ClO2 B13942892 1-Ethoxycyclobutane-1-carbonyl chloride CAS No. 70339-22-9

1-Ethoxycyclobutane-1-carbonyl chloride

Cat. No.: B13942892
CAS No.: 70339-22-9
M. Wt: 162.61 g/mol
InChI Key: SYRHTYRAVCAADQ-UHFFFAOYSA-N
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Description

1-Ethoxycyclobutane-1-carbonyl chloride is an organic compound featuring a cyclobutane ring substituted with an ethoxy group and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclobutane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-ethoxycyclobutane-1-carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can yield 1-ethoxycyclobutane-1-methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides or esters.

    Hydrolysis: Formation of 1-ethoxycyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-ethoxycyclobutane-1-methanol.

Scientific Research Applications

1-Ethoxycyclobutane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxycyclobutane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

    Cyclobutanone: Lacks the ethoxy and carbonyl chloride groups but shares the cyclobutane ring structure.

    Ethyl chloroformate: Contains the ethoxy and carbonyl chloride functionalities but lacks the cyclobutane ring.

    1-Ethoxycyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness: 1-Ethoxycyclobutane-1-carbonyl chloride is unique due to the combination of the cyclobutane ring and the reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

70339-22-9

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

1-ethoxycyclobutane-1-carbonyl chloride

InChI

InChI=1S/C7H11ClO2/c1-2-10-7(6(8)9)4-3-5-7/h2-5H2,1H3

InChI Key

SYRHTYRAVCAADQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC1)C(=O)Cl

Origin of Product

United States

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